An In-depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, functional group tolerance, and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, have made them indispensable tools for researchers. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-(Cyclohexylaminocarbonyl)phenylboronic acid .
This compound merges the classic reactivity of the phenylboronic acid moiety with the structural features of an N-cyclohexylbenzamide. This unique combination offers opportunities for creating complex molecular architectures with potential applications in drug discovery and materials science. We will explore its core chemical properties, reactivity profile, synthesis, and analytical characterization, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.
Chemical Identity and Structural Characteristics
4-(Cyclohexylaminocarbonyl)phenylboronic acid is a white to pale yellow solid organic compound.[1] Its structure is characterized by a central benzene ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a cyclohexylaminocarbonyl group [-C(=O)NH-C₆H₁₁].
| Property | Value | Source(s) |
| CAS Number | 762262-07-7 | [2] |
| Molecular Formula | C₁₃H₁₈BNO₃ | [2] |
| Molecular Weight | 247.10 g/mol | [2] |
| Synonyms | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid, 4-(Cyclohexylaminocarbonyl)benzeneboronic acid, N-cyclohexyl-4-boronobenzamide | [2] |
| Purity | Typically ≥97% or ≥98% | [2] |
Structural Representation
The chemical structure incorporates a planar phenyl ring, an sp²-hybridized boron atom with an empty p-orbital characteristic of boronic acids, and a bulky, non-planar cyclohexylamide group.[3]
Physicochemical Properties
Understanding the physicochemical properties of a reagent is fundamental to its effective application in experimental design.
| Property | Description | Notes |
| Appearance | White to pale yellow solid/powder. | [1] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [1][3] Phenylboronic acids, in general, exhibit low solubility in water but are soluble in most polar organic solvents.[3][4] The large hydrophobic cyclohexyl and phenyl groups further decrease aqueous solubility. |
| Stability | Boronic acids are generally stable but can undergo dehydration, especially upon heating, to form a trimeric anhydride known as a boroxine. | [3] The compound is susceptible to oxidation, a common trait for boronic acids, though stability can be enhanced under specific structural conformations.[5] |
| Storage | Store in a dry, sealed container in a cool, well-ventilated place.[2][6] For compounds with similar structures, storage under an inert atmosphere at 2-8°C is recommended. | Incompatible materials include strong oxidizing agents.[7] |
| Acidity (pKa) | As a boronic acid, the boron center is a mild Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[3] The electron-withdrawing nature of the 4-aminocarbonyl substituent is expected to slightly lower the pKa, increasing its acidity. | The Lewis acidic nature is central to its reactivity, particularly in forming boronate esters with diols.[8][9] |
Synthesis and Purification
While multiple synthetic routes to arylboronic acids exist, a common and effective strategy involves a halogen-metal exchange followed by borylation.[10]
General Synthetic Pathway
A plausible and widely used method for synthesizing 4-(Cyclohexylaminocarbonyl)phenylboronic acid involves a multi-step process starting from 4-bromobenzoic acid.
Exemplary Laboratory Protocol (Conceptual)
Causality: This protocol is based on established methods for boronic acid synthesis.[3][10] The first step creates the amide functionality. The second, critical step involves a lithium-halogen exchange at low temperature to form an aryllithium species, which is a potent nucleophile. This intermediate is immediately trapped with an electrophilic borate ester. Acidic hydrolysis then cleaves the ester to yield the final boronic acid.
-
Amide Formation : To a solution of 4-bromobenzoic acid in dichloromethane (DCM), add 1.1 equivalents of cyclohexylamine and 1.2 equivalents of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir at room temperature for 12-18 hours. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-cyclohexyl-4-bromobenzamide.
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Borylation : Dissolve the N-cyclohexyl-4-bromobenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
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Trapping : To the resulting aryllithium solution, add 1.5 equivalents of triisopropyl borate dropwise, again ensuring the temperature remains at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
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Hydrolysis and Purification : Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl. Stir vigorously for 1-2 hours. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-(Cyclohexylaminocarbonyl)phenylboronic acid.
Reactivity and Key Chemical Transformations
The reactivity of this molecule is dominated by the boronic acid group, making it a powerful intermediate for carbon-carbon and carbon-heteroatom bond formation.
A. Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most significant application of arylboronic acids.[11][12] The reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide. It requires a palladium catalyst and a base.[12][13]
Mechanism: The catalytic cycle involves three key steps:
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Oxidative Addition : The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.
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Transmetalation : The organic group from the boronic acid (activated by the base to form a boronate salt) is transferred to the palladium center, displacing the halide.
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Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
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